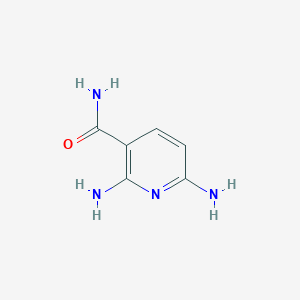

2,6-Diaminonicotinamide

Description

Contextualization within Nicotinamide (B372718) Analogs Research

2,6-Diaminonicotinamide is a heterocyclic compound that belongs to the class of nicotinamide analogs. Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.gov In biological systems, NAD+ is a critical coenzyme for redox reactions, and its derivative, nicotinamide, is a key physiological regulator and a noncompetitive inhibitor of the Sir2 family of protein deacetylases (sirtuins). nih.govnih.gov The central role of nicotinamide and its parent molecule in cellular metabolism, DNA repair, and signaling has spurred extensive research into its analogs as potential therapeutic agents and chemical probes. nih.govmdpi.com

The academic exploration of nicotinamide analogs is driven by the desire to modulate the activity of NAD+-dependent enzymes and other proteins that recognize the nicotinamide structure. nih.govmdpi.com By modifying the core pyridine (B92270) ring and its substituents, researchers can fine-tune properties such as solubility, lipophilicity, hydrogen bonding capacity, and target specificity. mdpi.com This approach has led to the development of a diverse chemical space of nicotinamide-related compounds with applications in medicinal chemistry. mdpi.combiolog.de Analogs are often designed to act as inhibitors of specific enzymes by mimicking the substrate or by binding to other sites on the protein. abpischools.org.uknih.gov this compound represents a specific scaffold within this broad research area, where the introduction of two amino groups onto the pyridine ring creates unique structural and electronic properties that can be exploited for targeted drug design.

Overview of Research Trajectories and Academic Significance

The academic significance of this compound and its derivatives lies predominantly in the field of medicinal chemistry, where it has emerged as a valuable scaffold for the development of potent and selective enzyme inhibitors. researchgate.netnih.gov Research has been particularly focused on its application as a core structure for inhibitors of protein kinases, which are crucial targets in the treatment of various diseases, including cancer and autoimmune disorders. nih.govhanyang.ac.kr

A primary research trajectory for this compound has been the design of inhibitors for Janus kinases (JAKs) and Interleukin-1 Receptor-Associated Kinases (IRAKs). researchgate.netnih.govhanyang.ac.kr

JAK3 Inhibition: Derivatives of 4,6-diaminonicotinamide (B1618703) have been designed and synthesized as immunomodulators that target JAK3. researchgate.netnih.gov JAK3 plays a key role in T cell development through the interleukin-2 (B1167480) signaling pathway, making it an attractive target for preventing allograft rejection in organ transplantation. researchgate.netnih.gov Optimization of substituents on the 4,6-diaminonicotinamide scaffold led to the identification of compounds with potent JAK3 inhibitory activity. researchgate.net

IRAK4 Inhibition: The 4,6-diaminonicotinamide framework has also been identified as a potent inhibitor of IRAK4. nih.govpdbj.orgrcsb.org IRAK4 is a serine/threonine kinase that regulates signaling through Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), controlling cellular processes like inflammation. hanyang.ac.kr Over-activation of IRAK4 is implicated in various autoimmune diseases and some cancers, making it a significant therapeutic target. nih.govhanyang.ac.kr Structure-based drug design, aided by X-ray crystal structures of inhibitors bound to the IRAK4 protein, has been instrumental in optimizing these compounds. nih.govpdbj.orgrcsb.org

The academic significance of this compound is underscored by its utility as a foundational structure in structure-activity relationship (SAR) studies. These studies have systematically explored how modifying different positions on the diaminonicotinamide ring affects target potency and selectivity, leading to the discovery of compounds with sub-micromolar potency in cellular assays. nih.govpdbj.org

Table 1: Key Research Applications of this compound Derivatives

| Research Area | Target Enzyme(s) | Therapeutic Indication(s) | Key Findings |

| Immunomodulation | Janus Kinase 3 (JAK3) | Transplant Rejection, Immune Diseases | The 4,6-diaminonicotinamide scaffold yields potent JAK3 inhibitors. researchgate.netnih.gov |

| Autoimmune Diseases | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Rheumatoid Arthritis, Autoimmune Disorders | Novel 4,6-diaminonicotinamides potently inhibit IRAK4. nih.gov |

| Oncology | Epidermal Growth Factor Receptor (EGFR) | Cancer | 2,4-diaminonicotinamide (B11921642) derivatives show potential as inhibitors of mutated EGFR. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

69925-29-7 |

|---|---|

Molecular Formula |

C6H8N4O |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2,6-diaminopyridine-3-carboxamide |

InChI |

InChI=1S/C6H8N4O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)(H4,7,8,10) |

InChI Key |

MCPJSZHSZQARPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diaminonicotinamide

Direct Synthetic Routes to 2,6-Diaminonicotinamide

The synthesis of this compound is predicated on the construction of the core intermediate, 2,6-diaminonicotinic acid. A common laboratory and industrial approach involves the nucleophilic substitution of a di-halogenated nicotinic acid precursor. For instance, 2,6-dichloronicotinic acid can be treated with ammonia (B1221849) in a suitable solvent like ethanol (B145695) or water under elevated temperatures (approximately 100°C) to facilitate the displacement of both chlorine atoms with amino groups, yielding 2,6-diaminonicotinic acid.

An alternative route begins with the protection of the amino groups of a diamine precursor, followed by functionalization and deprotection. For example, a multi-step synthesis has been reported starting with lithium 2,6-dipivalamidonicotinate. This protected intermediate undergoes hydrolysis with aqueous sodium hydroxide (B78521) at 100°C, followed by careful acidification with hydrochloric acid to a pH of 4. This procedure precipitates the desired 2,6-diaminonicotinic acid, which can be collected via filtration. google.com

Once 2,6-diaminonicotinic acid is obtained, the final conversion to this compound is achieved through standard amide formation reactions. This typically involves activating the carboxylic acid group, for example by converting it to an acyl chloride or using a peptide coupling agent, followed by reaction with ammonia. A related synthesis of methyl 5,6-diaminonicotinate from its corresponding carboxylic acid highlights the use of such standard transformations. prepchem.com

Synthesis of Novel Analogs and Derivatives

This compound is a valuable precursor for creating a diverse array of more complex molecules through derivatization at its multiple reactive sites.

Pyrido[x,y-z]pyrimidine Scaffolds from this compound Precursors

The vicinal diamino functionality on the pyridine (B92270) ring of this compound and its precursors is ideally suited for the construction of fused heterocyclic systems, particularly pyridopyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active molecules. jocpr.com The general strategy involves the condensation of the 2,6-diamino moiety with a three-carbon or two-carbon unit that can cyclize to form the pyrimidine (B1678525) ring.

One of the most established methods for forming a fused pyrimidine ring is the reaction of a diamine with a β-dicarbonyl compound or its synthetic equivalent. For example, the reaction of a 2,6-diaminopyridine (B39239) derivative with reagents like diethyl malonate or acetylacetone (B45752) in the presence of a catalyst would lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) core. This reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration. Several general approaches for synthesizing pyrido[2,3-d]pyrimidines start from appropriately substituted 4-aminopyrimidines, which then undergo cyclization to form the fused pyridine ring. jocpr.com By analogy, this compound can serve as the pyridine precursor onto which a pyrimidine ring is fused. Multi-component reactions, often utilizing microwave irradiation for efficiency, have become a powerful tool for constructing such systems from simple building blocks like aminouracils, aldehydes, and malononitrile. scirp.orgscielo.org.mx

Modifications at the Nicotinamide (B372718) Carboxamide Position

The carboxamide group at the 3-position of the pyridine ring offers another key site for chemical modification. Standard organic transformations can be employed to alter this functional group, thereby modulating the physicochemical and biological properties of the resulting molecule.

The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,6-diaminonicotinic acid. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For instance, it can undergo esterification to produce esters like methyl or ethyl 2,6-diaminonicotinate. cymitquimica.commatrix-fine-chemicals.com

Furthermore, the carboxylic acid can be coupled with a wide range of amines to generate novel, substituted amides. This is typically achieved using standard peptide coupling reagents that activate the carboxylic acid for nucleophilic attack. The synthesis of coumarin-labeled nicotinamides and other complex amide derivatives demonstrates the feasibility of such modifications, which are crucial for developing molecular probes and potential therapeutic agents. researchgate.netnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation |

|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

These reagents enable the efficient formation of new amide bonds under mild conditions, allowing for the creation of a library of diverse this compound derivatives. rsc.org

Stereoselective Synthesis of Advanced Intermediates

The introduction of chirality is a critical aspect of modern drug discovery. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which can have a profound impact on its biological activity. While specific examples starting directly from this compound are not widespread in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Recent advances have focused on the catalytic stereoselective dearomatization of pyridines to produce chiral piperidines and other saturated heterocycles. mdpi.comresearchgate.net These methods often employ chiral catalysts, such as those based on transition metals (e.g., rhodium, copper) or chiral Brønsted acids, to control the enantioselectivity of nucleophilic additions to the pyridine ring. researchgate.netacs.org For example, a derivative of this compound could be N-activated and then subjected to a catalytic, enantioselective addition of an organometallic reagent to introduce a new stereocenter. acs.orgresearchgate.net

Another approach involves the use of chiral auxiliaries attached to the nicotinamide backbone to direct subsequent transformations. The regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides provides a pathway to functionalized piperidines, demonstrating how existing functionality can direct the outcome of a reaction. acs.org Such strategies could be adapted to synthesize advanced, enantiomerically enriched intermediates from this compound for use in complex molecule synthesis.

Strategic Derivatization for Enhanced Biological Modulation

The synthesis of derivatives is often guided by a specific biological target, with the goal of enhancing potency, selectivity, or pharmacokinetic properties.

Design and Synthesis of 4,6-Diaminonicotinamide (B1618703) Derivatives

While this article focuses on the 2,6-diamino isomer, a notable and highly relevant area of research involves the strategic design and synthesis of its isomer, 4,6-diaminonicotinamide, as potent immunomodulators. This work highlights the power of strategic derivatization. Specifically, derivatives of 4,6-diaminonicotinamide have been developed as inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of T-cells.

In this research, scientists systematically optimized the substituents at the C4 and C6 amino positions of the nicotinamide scaffold. This optimization confirmed that the 4,6-diaminonicotinamide core is a potent pharmacophore for JAK3 inhibition. Through docking calculations and chemical synthesis, derivatives were created to improve potency and selectivity, as well as to mitigate off-target effects such as inhibition of the hERG channel. researchgate.net One selected compound, when used with the immunosuppressant drug tacrolimus, was effective in preventing allograft rejection in a rat cardiac transplantation model, demonstrating the clinical potential of this strategically derivatized scaffold. researchgate.net

Table 2: Research Findings on 4,6-Diaminonicotinamide Derivatives as JAK3 Inhibitors

| Compound Modification | Research Finding | Reference |

|---|---|---|

| Optimization of C4- and C6-substituents | Confirmed the 4,6-diaminonicotinamide scaffold results in potent JAK3 inhibition. | researchgate.net |

| Introduction of specific side chains | Led to the identification of potent and moderately selective JAK3 inhibitors. | acs.org |

This research into the 4,6-diamino isomer provides a powerful case study on how strategic derivatization of a diaminonicotinamide core can lead to the development of highly effective and targeted therapeutic agents.

Design and Synthesis of 2,4-Diaminonicotinamide (B11921642) Derivatives

In the realm of medicinal chemistry, the design and synthesis of 2,4-diaminonicotinamide derivatives have garnered significant attention, particularly in the development of targeted enzyme inhibitors. unisa.it A notable area of research has been their application as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov

Design as EGFR Inhibitors

The rationale behind designing 2,4-diaminonicotinamide derivatives as EGFR inhibitors often stems from addressing acquired resistance to existing cancer therapies. For example, the C797S mutation in EGFR renders third-generation inhibitors like osimertinib (B560133) ineffective. researchgate.netnih.gov Researchers have focused on designing non-covalent, reversible inhibitors that can effectively target these resistant mutant forms of EGFR.

The design strategy involves creating molecules that can fit into the ATP-binding pocket of the EGFR kinase domain, including the mutated forms. The 2,4-diaminonicotinamide scaffold serves as a key structural motif. Co-crystal structure analysis has revealed that these derivatives can form crucial hydrogen bond interactions within the active site, which contributes to their high potency. researchgate.net For instance, the discovery of the 2,4-diaminonicotinamide derivative, compound 5j, demonstrated potent inhibitory activity against EGFR with triple mutations (del19/T790M/C797S and L858R/T790M/C797S), while showing selectivity over the wild-type EGFR. researchgate.netnih.gov

Synthesis of Derivatives

The synthesis of these targeted derivatives generally involves a multi-step process. A common approach starts with a substituted 2,4-dichloropyridine-3-carbonitrile. The synthesis proceeds through sequential nucleophilic aromatic substitution reactions where the chlorine atoms at the C2 and C4 positions are replaced with different amine-containing moieties. One of the chloro groups is typically substituted with a selected aniline (B41778) derivative, which is a key interaction group in the EGFR binding pocket. The other chloro group is substituted with an amino group. The final step usually involves the hydrolysis of the nitrile group at the C3 position to the corresponding carboxamide, yielding the 2,4-diaminonicotinamide derivative.

The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for optimizing their inhibitory activity. nih.govrsc.org These studies explore how different substituents on the aniline ring and other parts of the molecule affect their potency and selectivity as EGFR inhibitors.

Research Findings

Recent research has led to the identification of highly potent 2,4-diaminonicotinamide derivatives. The inhibitory activities are typically evaluated using in vitro enzyme assays and are expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity of Selected 2,4-Diaminonicotinamide Derivatives against EGFR Mutants

| Compound | EGFR del19/T790M/C797S IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) |

| 5j | Potent Inhibitor | Potent Inhibitor |

| 7a | 9.9 | - |

Data sourced from studies on EGFR inhibitors. researchgate.netnih.gov The term "Potent Inhibitor" is used when specific IC50 values are not explicitly stated in the source material but the compound is described as such.

These findings underscore the potential of the 2,4-diaminonicotinamide scaffold in the development of next-generation inhibitors for overcoming drug resistance in cancer. ebi.ac.uk

Advanced Spectroscopic and Structural Elucidation of 2,6 Diaminonicotinamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H-NMR spectrum of 2,6-diaminonicotinamide, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the amino and amide groups. For instance, in a related compound, 5,6-diaminonicotinamide, the ¹H-NMR spectrum in DMSO-d₆ shows specific chemical shifts that help in its structural confirmation. google.com The number of protons represented by each signal, their multiplicity (e.g., singlet, doublet), and coupling constants (J) reveal the connectivity between neighboring protons. acs.org

Table 1: Representative ¹H-NMR Data for Diaminopyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |

|---|---|---|---|

| 2,6-Diaminopyridine (B39239) | Acetone | Specific shifts for aromatic and amino protons are observed. | spectrabase.com |

| 5,6-Diaminonicotinamide | DMSO-d₆ | Detailed shifts confirming the structure. | google.com |

| 2,6-Dimethylaniline | - | Signals for aromatic and methyl protons. | chemicalbook.com |

This table is for illustrative purposes and shows the type of data obtained for related structures. Specific data for this compound would require experimental determination.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, carbonyl). For example, the carbon of the carboxamide group (C=O) is typically found in the downfield region of the spectrum. libretexts.org Databases and predictive tools can provide estimated chemical shifts for compounds like 2,6-diaminopurine, a related molecule.

Table 2: Predicted/Representative ¹³C-NMR Data

| Compound | Carbon Environment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Ethoxyethane | C-O | 50 - 100 | libretexts.org |

| Propanone | C=O | 150 - 200 | libretexts.org |

| 2,6-Diaminopurine | Aromatic/Heterocyclic Carbons | Varied shifts across the purine (B94841) ring. |

This table provides examples of typical chemical shift ranges for different carbon environments.

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity within a molecule. libretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgnih.gov Cross-peaks in a COSY spectrum of this compound would definitively link the signals of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning carbon signals based on the known assignments of their attached protons.

Carbon NMR (¹³C-NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. savemyexams.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₆H₇N₅O), HRMS would provide an exact mass that confirms this specific combination of atoms. miamioh.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevier.com The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and amide groups, the C=O stretching of the amide, and various C-N and C=C stretching vibrations of the pyridine ring. americanpharmaceuticalreview.commdpi.com

Raman Spectroscopy : Raman spectroscopy can also provide information about these functional groups. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. mt.com

Derivative spectroscopy can be applied to both IR and Raman spectra to enhance the resolution of overlapping bands and aid in the identification of individual components in a mixture. pion-inc.comijcrt.orgyoungin.comyoutube.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amide (N-H) | Stretching | 3100 - 3300 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

This table provides general ranges for the expected vibrational frequencies.

Application of Ion Mobility Spectrometry in Isomer Differentiation

Ion mobility spectrometry (IMS) has emerged as a powerful analytical technique for the separation of gas-phase ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass alone. nih.gov The fundamental principle of IMS lies in the differential velocity of ions as they traverse a drift tube filled with an inert buffer gas under the influence of a weak electric field. nih.gov An ion's velocity, and therefore its drift time, is proportional to its collision cross-section (CCS), which is the rotationally averaged area of the ion that is presented to the buffer gas molecules. nih.gov More compact isomers experience fewer collisions and travel faster, resulting in shorter drift times and smaller CCS values, while more extended isomers have longer drift times and larger CCS values. researchgate.net

Several types of ion mobility spectrometers are utilized, including drift-tube IMS (DTIMS), traveling-wave IMS (TWIMS), and field-asymmetric waveform ion mobility spectrometry (FAIMS). nih.gov DTIMS provides the direct measurement of CCS values, while TWIMS, a more common commercially available technique, relies on calibration with known standards to determine CCS. mdpi.com

The utility of IMS in distinguishing isomers has been demonstrated for various classes of compounds, including nitrogen-containing heterocycles. For instance, studies on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a complex molecule containing a nicotinamide moiety, have shown that different conformations (open, stacked, and closed) can be successfully separated using trapped ion mobility spectrometry (TIMS). nsf.gov This indicates that the more subtle structural differences between positional isomers of diaminonicotinamide would also likely lead to measurable differences in their drift times and CCS values. A review on chemical standards in IMS even reports a reduced mobility (K₀) value of 1.85 cm²/Vs for nicotinamide in air, providing a reference point for related structures. researchgate.net

The separation of positional isomers of aminopyridines has also been a subject of interest. tandfonline.com For isomers of this compound, such as 4,6-diaminonicotinamide (B1618703) or 2,5-diaminonicotinamide, the different substitution patterns on the pyridine ring would lead to distinct three-dimensional shapes. These differences in shape, however subtle, would result in unique collision cross-sections, allowing for their separation and identification using ion mobility spectrometry. The amino and amide groups can engage in intramolecular hydrogen bonding, which can significantly influence the compactness of the ion's structure in the gas phase. The position of these functional groups would dictate the possibility and strength of such interactions, leading to distinct CCS values for each isomer.

| Compound | Isomeric Position | Expected CCS Trend | Rationale |

|---|---|---|---|

| This compound | N/A (Reference) | - | - |

| 4,6-Diaminonicotinamide | Positional Isomer | Likely different from 2,6-isomer | Altered position of the amino group changes the overall shape and potential for intramolecular interactions. |

| 2,4-Diaminonicotinamide (B11921642) | Positional Isomer | Likely different from 2,6- and 4,6-isomers | Unique substitution pattern leading to a distinct three-dimensional conformation and dipole moment. |

| 2-Amino-6-methylnicotinamide | Analog | Expected to have a different CCS | Replacement of an amino group with a methyl group alters the size, shape, and potential for hydrogen bonding. |

Computational Approaches for Structural Confirmation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data for structural elucidation. mdpi.com DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties, and calculate theoretical CCS values, which can then be compared with experimental results for structural confirmation. nih.govmdpi.com

For this compound, DFT calculations can provide detailed insights into its three-dimensional structure. By employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p), one can obtain optimized bond lengths and bond angles. tandfonline.com A computational study on the closely related analog, 2,6-diaminopyridine (2,6-DAP), provides a strong basis for the expected structural parameters of this compound. tandfonline.com The addition of the carboxamide group at the 3-position is expected to have a minor influence on the geometry of the diaminopyridine core.

The optimized geometric parameters for 2,6-diaminopyridine, as calculated by DFT, show good agreement with experimental data obtained from X-ray crystallography of its salts. tandfonline.comnih.goviucr.orgresearchgate.net For example, the calculated C-N bond lengths in the pyridine ring of 2,6-DAP are in the range of 1.33 to 1.38 Å, which compares well with the experimental values. tandfonline.com Similarly, the calculated bond angles for the C-C-C and C-C-N bonds within the ring are consistent with experimental findings. tandfonline.com

The table below presents a comparison of selected calculated bond lengths and angles for 2,6-diaminopyridine from a DFT study and experimental values from the crystal structure of a 2,6-diaminopyridinium salt. This data provides a reliable prediction for the core structure of this compound.

| Parameter | DFT Calculated Value (2,6-diaminopyridine) tandfonline.com | Experimental Crystal Structure Value (2,6-diaminopyridinium) researchgate.net |

|---|---|---|

| C1-N1 Bond Length (Å) | 1.346 | 1.345(2) |

| C1-C2 Bond Length (Å) | 1.411 | 1.380(2) |

| C2-C3 Bond Length (Å) | 1.381 | 1.379(2) |

| C1-N2 Bond Length (Å) (Amino Group) | 1.378 | 1.339(2) |

| C1-N1-C5 Bond Angle (°) | 117.5 | 123.37(8) |

| N1-C1-C2 Bond Angle (°) | 122.8 | 118.83(6) |

| C1-C2-C3 Bond Angle (°) | 118.7 | 118.99(13) |

Note: Atom numbering may differ between studies. The values are presented to show the general agreement between calculated and experimental data for the core ring structure.

Furthermore, computational methods can be employed to predict the collision cross-sections of different isomers. researchgate.net By generating low-energy 3D conformers for each isomer and using software packages like MOBCAL or HPCCS, theoretical CCS values can be calculated. researchgate.net These predicted values can then be compared against experimental IMS data to aid in the identification of the correct isomer. This integrated approach of using experimental IMS to separate isomers and computational chemistry to predict their structures and CCS values provides a robust workflow for the unambiguous structural elucidation of complex molecules like this compound and its analogs.

Computational Chemistry and Molecular Modeling Studies of 2,6 Diaminonicotinamide Interactions

Molecular Docking Simulations for Ligand-Protein Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

Studies on 4,6-diaminonicotinamide (B1618703) derivatives have utilized molecular docking to explore their potential as inhibitors of critical protein kinases involved in disease pathways. dntb.gov.uanih.govresearchgate.netnih.govmdpi.comresearchgate.net For instance, these derivatives were identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammation and oncology. dntb.gov.uanih.govmdpi.com Docking calculations for the most active compound from a studied series revealed a binding energy of -7.94 kcal/mol with IRAK4, forming six hydrogen bonds, three of which were with crucial hinge region residues.

Similarly, docking calculations were instrumental in confirming that the 4,6-diaminonicotinamide scaffold could achieve potent inhibition of Janus kinase 3 (JAK3), a protein associated with the regulation of T-cell development and a target for preventing organ transplant rejection. researchgate.netnih.gov These simulations guide the optimization of substituents on the diaminonicotinamide core to enhance binding affinity and selectivity. researchgate.netnih.gov

| Ligand Scaffold | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

| 4,6-Diaminonicotinamide Derivative | IRAK4 | -7.94 | Six hydrogen bonds, including three with hinge region residues. |

| 4,6-Diaminonicotinamide Derivative | JAK3 | Not specified | Potent inhibition confirmed through substituent optimization. researchgate.netnih.gov |

This table summarizes findings from molecular docking studies on diaminonicotinamide derivatives.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the stability of a ligand-protein complex.

For 4,6-diaminonicotinamide derivatives targeting IRAK4, MD simulations were conducted for 50 nanoseconds to assess the stability of the most active compound within the enzyme's active site. dntb.gov.uanih.govresearchgate.netnih.govmdpi.com These simulations help to understand the dynamic behavior of the inhibitor-protein complex and confirm that the binding pose predicted by docking is stable over time. nih.gov

To further quantify the binding affinity and identify key residues responsible for the interaction, Molecular Mechanics Generalized Born Surface Area (MM-PBSA) calculations are often performed on the MD simulation trajectory. dntb.gov.uaresearchgate.netnih.govmdpi.com This method calculates the binding free energy, breaking it down into contributions from individual amino acid residues. Such analyses revealed the specific active site residues in IRAK4 that contribute most significantly to the total binding energy, providing a roadmap for designing more potent inhibitors. dntb.gov.uaresearchgate.netnih.gov

| Technique | Subject | Duration/Method | Key Findings |

| Molecular Dynamics (MD) Simulation | Most active 4,6-diaminonicotinamide derivative complexed with IRAK4 | 50 ns | Confirmed the stability of the ligand in the binding pocket. dntb.gov.uanih.govmdpi.com |

| MM-PBSA Calculation | 4,6-diaminonicotinamide-IRAK4 complex | Post-MD analysis | Identified key active site residues contributing to the binding free energy. dntb.gov.uaresearchgate.netmdpi.com |

This table outlines the application of MD simulations and MM-PBSA calculations in the study of 4,6-diaminonicotinamide derivatives.

Pharmacophore Modeling for Key Interaction Feature Identification

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as templates for designing or screening new molecules with similar activity. mdpi.comnih.gov

Both ligand-based and structure-based pharmacophore models have been developed for Janus kinase (JAK) inhibitors. mdpi.comresearchgate.netpreprints.org Ligand-based models are derived from a set of known active molecules, while structure-based models are generated from the 3D structure of the protein's binding site. mdpi.com In a study focused on identifying potential JAK inhibitors, pharmacophore models were created that included features such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic contacts (HCs), and aromatic interactions (AIs). researchgate.net For instance, a ligand-based model for JAK1 was generated that included three HBAs and two AIs. researchgate.net These models are then used in virtual screening campaigns to filter large chemical databases for compounds that match the required pharmacophoric features. mdpi.comnih.gov

| Target Protein | Model Type | Key Pharmacophoric Features Identified |

| JAK1 | Ligand-Based (LB) | 3 Hydrogen Bond Acceptors (HBAs), 2 Aromatic Interactions (AIs), 47 Exclusion Volumes (Xvols). researchgate.net |

| JAK3 | Structure-Based (SB) | 1 Hydrogen Bond Donor (HBD), 1 Hydrogen Bond Acceptor (HBA), 3 Hydrophobic Contacts (HCs). researchgate.net |

| JAK3 | Ligand-Based (LB) | 1 Hydrogen Bond Acceptor (HBA), 2 Aromatic Interactions (AIs), 2 Hydrophobic Contacts (HCs). researchgate.net |

This table details the features of pharmacophore models developed for Janus kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. imist.ma These models are invaluable for predicting the activity of newly designed compounds before their synthesis.

In the investigation of 4,6-diaminonicotinamide derivatives as IRAK4 inhibitors, a three-dimensional QSAR (3D-QSAR) study was performed. dntb.gov.uaresearchgate.netnih.govmdpi.comhanyang.ac.kr Using the Random Forest-based Comparative Molecular Field Analysis (RF-CoMFA) method, a statistically significant model was generated. dntb.gov.ua The model's predictive power was validated internally, yielding a cross-validated correlation coefficient (q²) of 0.751 and a non-cross-validated correlation coefficient (r²) of 0.911, indicating a robust and predictive model. dntb.gov.uaresearchgate.netnih.govmdpi.com Such QSAR models help elucidate the structural properties of the ligands that are crucial for potent IRAK4 inhibition and guide the design of new, more active derivatives. dntb.gov.uanih.gov

| Model Type | Target | q² | r² | Optimal Number of Components (ONC) |

| RF-CoMFA | IRAK4 | 0.751 | 0.911 | 4 |

This table presents the statistical results of the 3D-QSAR model developed for 4,6-diaminonicotinamide derivatives as IRAK4 inhibitors. dntb.gov.uaresearchgate.netnih.govmdpi.com

Virtual Screening Techniques for Identifying Potential Ligands

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comresearchgate.net This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. mdpi.com

In the context of research related to the diaminonicotinamide scaffold's targets, virtual screening has been employed to find novel inhibitors. For example, pharmacophore models for Janus kinases (JAKs) were used to screen a pesticide database to identify compounds that might act as inhibitors. mdpi.comnih.gov This approach led to the identification of 64 potential pesticide candidates that could inhibit one or more JAKs. mdpi.comnih.gov Such screening efforts efficiently narrow down the vast chemical space to a manageable number of promising candidates for further experimental testing, accelerating the discovery of new lead compounds. researchgate.netfrontiersin.orgtandfonline.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com It is widely applied to calculate properties like molecular orbital energies, electron density distribution, and reactivity descriptors. researchgate.netmdpi.com

While specific DFT studies on 2,6-diaminonicotinamide are not extensively documented in the searched literature, the methodology is broadly applied to related molecules like nicotinamide (B372718) derivatives. researchgate.netmdpi.comcdnsciencepub.comacs.org DFT calculations can elucidate the stability and reactivity of these compounds. nih.govresearchgate.net For instance, time-dependent DFT (TD-DFT) can predict spectroscopic properties and rationalize solvent effects on molecular behavior. cdnsciencepub.comacs.org Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness can be calculated to predict a molecule's reactivity. mdpi.com The molecular electrostatic potential (ESP) surface can also be determined to identify the most active sites for electrophilic and nucleophilic attack. researchgate.net These theoretical analyses provide fundamental insights into the chemical behavior of this compound, supporting its development as a drug scaffold.

Biological Activities and Pharmacological Targeting by 2,6 Diaminonicotinamide Derivatives

Janus Kinase (JAK) Family Inhibition

The Janus kinase (JAK) family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). researchgate.netmdpi.com These enzymes are crucial for transducing signals from cytokine receptors, which lack intrinsic kinase activity. mdpi.compreprints.orgnih.gov Upon cytokine binding, associated JAKs are activated through transphosphorylation, which in turn creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. mdpi.comnih.govnih.gov The subsequent phosphorylation and dimerization of STATs allow them to translocate to the nucleus and regulate gene expression, impacting cellular processes like growth, differentiation, survival, and immune responses. mdpi.comnih.gov Given their central role in cytokine signaling, JAKs are significant therapeutic targets for autoimmune diseases and cancer. researchgate.netresearchgate.netresearchgate.net

JAK1 is broadly involved in the signaling of numerous cytokines, including pro-inflammatory cytokines like IL-6 and those that use the common gamma chain (γc) receptor, such as IL-2 and IL-4. researchgate.net Its critical role suggests that selective JAK1 inhibition could offer therapeutic benefits comparable to broader-spectrum JAK inhibitors but with a reduced risk of side effects associated with the inhibition of other JAK family members. researchgate.net The development of selective JAK1 inhibitors like abrocitinib (B560407) and upadacitinib (B560087) has been a focus for treating inflammatory conditions such as atopic dermatitis and rheumatoid arthritis. nih.govmdpi.com While many JAK inhibitors show activity against JAK1, often in combination with other JAKs (e.g., JAK1/2 or JAK1/3 inhibitors), research continues to refine selectivity. nih.govresearchgate.netfrontiersin.org

JAK2 is critically important for hematopoietic cell signaling and is associated with myeloproliferative neoplasms (MPNs), largely due to the common JAK2 V617F mutation. frontiersin.orgnih.gov This has made JAK2 a key target for drug development, leading to the approval of inhibitors like ruxolitinib, a potent inhibitor of both JAK1 and JAK2, for treating myelofibrosis. nih.govhematologyandoncology.net Fedratinib also shows strong affinity for JAK2. hematologyandoncology.net The goal of developing selective JAK2 inhibitors is to target the pathogenic signaling in MPNs while minimizing off-target effects that arise from the structural similarity of the ATP-binding sites across the JAK family. frontiersin.orgnih.gov

JAK3 is expressed predominantly in hematopoietic cells and plays a key role in T cell development and function by associating with the common gamma (γc) chain of cytokine receptors for IL-2, IL-4, IL-7, IL-9, and IL-15. researchgate.netnih.gov This specific expression pattern makes JAK3 an attractive target for immunomodulation, particularly for preventing allograft rejection in organ transplantation. researchgate.netnih.gov

Researchers have successfully designed and synthesized novel 4,6-diaminonicotinamide (B1618703) derivatives as potent and selective JAK3 inhibitors. researchgate.netnih.gov Through optimization of substituents at the C4- and C6-positions of the nicotinamide (B372718) scaffold, compounds with potent inhibitory activity against JAK3 were identified. researchgate.netnih.gov Molecular docking studies confirmed that the 4,6-diaminonicotinamide scaffold fits effectively into the JAK3 protein structure. researchgate.net One selected compound, Compound 28 , not only showed potent JAK3 inhibition but also demonstrated efficacy in a rat heart transplantation model when used with tacrolimus. researchgate.netnih.gov

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | hERG IC₅₀ (μM) |

| Tofacitinib (B832) | 112 | 20 | 1 | 344 | >30 |

| Compound 28 | 1100 | 2000 | 16 | 120 | 19 |

Data sourced from Nakajima, Y., et al. (2016). Bioorganic & Medicinal Chemistry. mdpi.comnih.gov

TYK2 is a member of the JAK family that plays a crucial role in mediating signaling for key immunomodulatory cytokines, including IL-12, IL-23, and type I interferons. patsnap.comnih.gov Dysregulated TYK2 signaling is linked to the pathology of numerous chronic inflammatory and autoimmune diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. patsnap.com Consequently, inhibiting TYK2 is a promising therapeutic strategy. nih.gov The development of selective TYK2 inhibitors, such as deucravacitinib, which targets the regulatory pseudokinase (JH2) domain, represents a novel approach to achieve high selectivity and modulate immune responses. patsnap.com

JAK3 Inhibition Studies

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition Studies

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a critical component of the signaling pathways for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). nih.govresearchgate.netresearchgate.net It plays a vital role in the innate immune system, controlling cellular processes such as inflammation and apoptosis. nih.govresearchgate.net Overexpression or gain-of-function mutations of IRAK4 have been implicated in various cancers, including certain B cell lymphomas, as well as autoimmune diseases. nih.govresearchgate.net This makes IRAK4 a significant target for the development of small molecule inhibitors. nih.govresearchgate.net

Recent computational studies have explored 4,6-diaminonicotinamide derivatives as potential IRAK4 inhibitors. nih.govresearchgate.netdntb.gov.ua Through molecular docking, dynamics simulations, and 3D-QSAR studies, researchers have investigated how these derivatives bind to the active site of IRAK4. nih.govresearchgate.net These modeling studies help in understanding the key interactions that contribute to the binding energy and inhibitory activity, guiding the design of novel, potent, and selective IRAK4 inhibitors for treating cancer and autoimmune conditions. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that has become a major target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). researchgate.netacs.org While initial EGFR inhibitors were effective, acquired resistance, often through mutations like T790M and C797S, has created a need for next-generation inhibitors. researchgate.net

Research has identified 2,4-diaminonicotinamide (B11921642) derivatives as potent and selective inhibitors of triple-mutant EGFR (del19/T790M/C797S and L858R/T790M/C797S), while showing less activity against wild-type EGFR. researchgate.net One such derivative, Compound 5j (also known as EGFR-IN-95), has demonstrated potent inhibitory activity against these resistant forms of EGFR. researchgate.netmedchemexpress.commedchemexpress.com Structural analysis revealed that these compounds can form new hydrogen bonds within the mutant EGFR active site, which contributes to their enhanced potency. researchgate.net

| Compound | EGFRdel19/T790M/C797S IC₅₀ (nM) | EGFRL858R/T790M/C797S IC₅₀ (nM) | EGFRWT IC₅₀ (nM) |

| Osimertinib (B560133) | >1000 | >1000 | 12 |

| Compound 5j | 3.3 | 2.5 | 340 |

Data sourced from Kageji, H., et al. (2023). Bioorganic & Medicinal Chemistry Letters. researchgate.netmedchemexpress.com

Targeting Wild-Type EGFR

While the primary focus of recent drug development has been on mutant forms of EGFR, the activity of inhibitors against the non-mutated, or wild-type (WT), EGFR is a critical factor. High activity against WT EGFR is often associated with dose-limiting toxicities. Consequently, a key goal in the development of next-generation EGFR inhibitors is to create compounds that potently inhibit resistance mutations while sparing the wild-type form. acs.org

Some novel inhibitors based on different scaffolds, such as BLU-945, are highlighted as being potent and specifically "wild-type-sparing," which improves their therapeutic profile. acs.orgresearchgate.net Similarly, research into 2,4-diaminonicotinamide derivatives has led to the discovery of compounds that are selective for EGFR triple-mutants while sparing the wild-type version. researchgate.net For instance, the furopyridine derivative PD13 has demonstrated strong inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com The development of reversible inhibitors for resistance mutants is often challenged by poor selectivity against wild-type EGFR. acs.org

Addressing EGFR Resistance Mutations (e.g., C797S, T790M)

The clinical efficacy of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is often curtailed by the emergence of drug resistance. frontiersin.org First- and second-generation TKIs frequently lead to the T790M "gatekeeper" mutation. frontiersin.orgd-nb.info Third-generation inhibitors like osimertinib were developed to overcome this, but their effectiveness can be compromised by a subsequent C797S mutation, which blocks the covalent binding of the drug. researchgate.netd-nb.info

The scientific community has actively pursued fourth-generation, non-covalent inhibitors to target EGFR variants harboring both T790M and C797S mutations. Within this effort, derivatives of the diaminonicotinamide scaffold have emerged as promising candidates.

Notably, a 2,4-diaminonicotinamide derivative, identified as compound 5j , has shown potent inhibitory activity against EGFR with triple mutations (del19/T790M/C797S and L858R/T790M/C797S). researchgate.netnih.gov Co-crystal structure analysis confirmed that compound 5j achieves its potency through the formation of new hydrogen bonds within the ATP-binding pocket of the C797S-mutant EGFR. researchgate.netnih.gov This highlights the potential of the 2,4-diaminonicotinamide scaffold in overcoming this significant resistance mechanism. nih.gov

Inhibitory Activity of Compound 5j Against EGFR Mutants

| EGFR Mutant Form | IC₅₀ (nM) |

|---|---|

| del19/T790M/C797S | 1.2 |

| L858R/T790M/C797S | 2.0 |

Data sourced from a study on 2,4-diaminonicotinamide derivatives. researchgate.netnih.gov

Another compound, BLU-945 , is a reversible and potent inhibitor of EGFR mutants including those with T790M and C797S, while being wild-type-sparing. acs.orgresearchgate.net

Other Protein Kinase Inhibition Profiles

The therapeutic utility of diaminonicotinamide derivatives extends beyond EGFR. Analogs based on a 4,6-diaminonicotinamide scaffold have been designed and synthesized as potent inhibitors of Janus kinase 3 (JAK3). researchgate.netnih.gov

JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases, which are crucial for cytokine signaling and play a key role in regulating immune responses. researchgate.netmdpi.compreprints.org Specifically, JAK3 is expressed primarily in hematopoietic cells and is vital for T-cell development, making it an attractive target for preventing allograft rejection in organ transplantation. researchgate.netnih.govscience.gov

Through optimization of substituents on the core scaffold, researchers identified compound 28 as a potent JAK3 inhibitor. researchgate.netnih.gov Docking studies confirmed that the 4,6-diaminonicotinamide structure contributes significantly to its potent inhibition of JAK3. researchgate.net This line of research also focused on avoiding off-target effects, such as the inhibition of the hERG channel. nih.gov

Kinase Inhibition Profile of Compound 28

| Kinase | IC₅₀ (nM) |

|---|---|

| JAK3 | 1.1 |

| JAK1 | 110 |

| JAK2 | 31 |

| TYK2 | 24 |

Data represents the inhibitory concentration for a selected 4,6-diaminonicotinamide derivative. researchgate.net

Immunomodulatory Effects of 2,6-Diaminonicotinamide Analogs

The inhibition of specific protein kinases by diaminonicotinamide analogs directly translates to significant immunomodulatory activity. The targeted inhibition of JAK3 by 4,6-diaminonicotinamide derivatives is a prime example of this effect. researchgate.netscience.gov

The JAK/STAT signaling pathway is fundamental to the function of the immune system, regulating processes such as immune cell development, differentiation, and activation. mdpi.compreprints.org Cytokines, which are key signaling molecules in the immune system, rely on JAKs to transmit their signals. preprints.org By inhibiting JAK3, which is critical for signaling through the interleukin-2 (B1167480) (IL-2) receptor, 4,6-diaminonicotinamide derivatives can modulate T-cell mediated immune responses. researchgate.netnih.govjst.go.jp

This immunomodulatory action is particularly relevant in the context of organ transplantation, where T-cell responses are a primary driver of allograft rejection. researchgate.netnih.gov In preclinical models, the selective JAK3 inhibitor, compound 28, when used in combination with tacrolimus, successfully prevented allograft rejection in a rat cardiac transplantation model. researchgate.netnih.gov This demonstrates the potential of these compounds as therapeutic immunomodulators. science.gov

Mechanistic Insights into the Biological Actions of 2,6 Diaminonicotinamide

Molecular Basis of Ligand-Receptor Recognition and Binding Affinity

The biological activity of 2,6-diaminonicotinamide is rooted in its ability to interact with specific protein targets, primarily kinases. Its chemical structure, featuring a diaminonicotinamide scaffold, allows it to fit into the binding sites of these enzymes, leading to their inhibition. Research has focused on designing derivatives of this compound to achieve high potency and selectivity for specific targets.

Key targets identified for this compound derivatives include Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinase 3 (JAK3). hanyang.ac.krresearchgate.net IRAK4 is a serine/threonine-protein kinase crucial for initiating innate immune responses through Toll-like receptor (TLR) and IL-1 receptor signaling pathways. proteopedia.org The discovery of 4,6-diaminonicotinamides as potent IRAK4 inhibitors highlights the scaffold's utility in developing treatments for autoimmune diseases. proteopedia.org

Similarly, novel 4,6-diaminonicotinamide (B1618703) derivatives have been designed as potent and selective inhibitors of JAK3, a kinase expressed in hematopoietic cells that is critical for T-cell development. researchgate.net Molecular docking studies confirm that the 4,6-diaminonicotinamide scaffold effectively fits into the JAK3 protein's binding site, leading to potent inhibition. researchgate.net The versatility of the broader diaminonicotinamide structure has also been explored in developing inhibitors for other kinases, such as the Epidermal Growth Factor Receptor (EGFR), where 2,4-diaminonicotinamide (B11921642) derivatives have shown promise. researchgate.netdntb.gov.ua

The binding affinity is often achieved through specific non-covalent interactions, such as hydrogen bonds between the ligand and amino acid residues in the enzyme's active site. For instance, in EGFR inhibitors, a hydroxyl group can be added to the derivative to form an additional hydrogen bond with a mutated serine residue (Ser797), enhancing potency. researchgate.net

Table 1: this compound Derivatives and Their Molecular Targets

| Derivative Scaffold | Target Kinase | Significance of Interaction |

|---|---|---|

| 4,6-Diaminonicotinamides | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Potent inhibition of IRAK4, a key mediator in innate immunity and inflammation. proteopedia.org |

Modulation of Intracellular Signaling Cascades (e.g., JAK-STAT Pathway)

By inhibiting key kinases, this compound derivatives can effectively modulate major intracellular signaling cascades that regulate cellular functions. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary example.

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in the immune system. kegg.jpiranjd.ir When a cytokine binds to its receptor, associated JAKs are activated. mdpi.comnih.gov These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. mdpi.comnih.gov The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and modulate the expression of target genes that control cell proliferation, differentiation, and immune responses. kegg.jpiranjd.ir

Derivatives of this compound designed to inhibit JAK3 specifically interfere with this process. researchgate.net By blocking JAK3 activity, the compound prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling from cytokine receptors, particularly those involved in T-cell function. researchgate.net This targeted inhibition can suppress immune responses, which is a therapeutic goal in autoimmune diseases and organ transplantation. researchgate.net

Furthermore, the inhibition of IRAK4 by this compound derivatives disrupts the TLR and IL-1R signaling pathways. proteopedia.org Upon activation, these receptors recruit proteins that form a complex called the Myddosome, which includes IRAK4. proteopedia.org IRAK4 activation leads to a cascade that culminates in the activation of NF-kappa-B, a transcription factor that drives the expression of inflammatory genes. proteopedia.org By inhibiting IRAK4, these compounds block this entire cascade, effectively downregulating the inflammatory response at a critical control point. nih.gov

Allosteric Regulation and Covalent Interaction Mechanisms

The mechanisms by which enzyme inhibitors function can be diverse. Allosteric regulation involves a molecule binding to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. fiveable.menumberanalytics.comnih.gov This provides a rapid and reversible means of cellular control. fiveable.me However, the primary mechanism for many kinase inhibitors based on nicotinamide (B372718) scaffolds is competitive inhibition, where the inhibitor directly competes with ATP for binding at the enzyme's catalytic site. The available literature on this compound derivatives points towards this competitive mechanism rather than allosteric regulation.

A more advanced mechanism of action is covalent interaction. This strategy involves designing an inhibitor that forms a stable, covalent bond with a specific amino acid residue in the target enzyme. This approach can lead to highly selective and potent inhibition. Research into JAK3 inhibitors has specifically explored this avenue. researchgate.net JAK3 is unique among the JAK family in that it possesses an active site cysteine residue. researchgate.net This provides an opportunity to design inhibitors with electrophilic "warheads" that can form a covalent bond with the cysteine's thiol group, leading to irreversible inhibition and high selectivity for JAK3 over other JAK family members. researchgate.net This covalent targeting has been a key strategy in developing next-generation kinase inhibitors.

Impact on Key Cellular Processes (e.g., Apoptosis, Cellular Differentiation, Inflammation)

The modulation of signaling pathways by this compound ultimately translates into significant effects on fundamental cellular processes.

Inflammation: As mediators of TLR/IL-1R and cytokine signaling, IRAK4 and JAK3 are central to the inflammatory process. iranjd.irnih.gov Inhibition of these kinases by this compound derivatives directly suppresses the production of inflammatory cytokines and chemokines, making these compounds potent anti-inflammatory agents. hanyang.ac.krnih.gov

Apoptosis (Programmed Cell Death): IRAK4 signaling is known to regulate apoptosis. hanyang.ac.krnih.govresearchgate.net By inhibiting IRAK4, this compound derivatives can influence this process. Furthermore, related nicotinamide analogs like 6-aminonicotinamide (B1662401) (6-AN) have been shown to induce apoptosis in cancer cells, often in combination with other treatments. nih.gov This effect is linked to the induction of cell cycle arrest, preventing cancer cells from proliferating. nih.gov The process of apoptosis is regulated by a complex family of proteins, including caspases, which are the executioners of cell death. wikipedia.orgmdpi.com

Cellular Differentiation: This is the process by which unspecialized cells, like stem cells, become specialized. openstax.org It involves a series of stages that result in a fully functional cell type, such as a blood cell or muscle cell. creation.comyoutube.com The process is tightly regulated by signaling pathways. IRAK4 and the JAK-STAT pathway are involved in controlling cellular differentiation. hanyang.ac.krnih.govresearchgate.net For example, JAK3 is essential for the proper development and differentiation of T-lymphocytes from hematopoietic stem cells. researchgate.net By inhibiting these pathways, this compound can modulate differentiation processes, a key aspect of its immunomodulatory effects.

Table 2: Cellular Processes Modulated by this compound Derivatives

| Cellular Process | Mediating Target/Pathway | Outcome of Inhibition |

|---|---|---|

| Inflammation | IRAK4, JAK-STAT | Suppression of pro-inflammatory cytokine production. hanyang.ac.kriranjd.irnih.gov |

| Apoptosis | IRAK4, other NAD+-dependent enzymes | Induction of programmed cell death and cell cycle arrest in malignant cells. nih.govnih.gov |

Role in Cellular Bioenergetics and Redox Regulation

Cellular bioenergetics refers to the processes of energy transformation and exchange within cells, with the molecule adenosine (B11128) triphosphate (ATP) being the primary energy currency. meresearch.org.ukfrontiersin.org Nicotinamide is the core component of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. NAD+ is essential for glycolysis and the mitochondrial electron transport chain, where its reduced form, NADH, is oxidized to produce large amounts of ATP. nih.gov

As a nicotinamide analog, this compound can interfere with the function of NAD+-dependent enzymes, thereby disrupting cellular bioenergetics. A well-studied related compound, 6-aminonicotinamide (6-AN), acts as an inhibitor of enzymes like glucose-6-phosphate dehydrogenase (G6PD). G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, which is the primary source of NADPH. NADPH is crucial for redox regulation, serving as the main reducing power to protect cells from oxidative stress by regenerating reduced glutathione.

By inhibiting G6PD, 6-AN can disrupt the cell's redox balance, leading to an increase in reactive oxygen species (ROS). nih.gov Studies combining 6-AN with other agents have demonstrated significant ROS generation in cancer cells, contributing to their death. nih.gov This suggests that this compound may similarly impact cellular bioenergetics and redox homeostasis by interfering with NAD(P)+-dependent metabolic pathways.

Influence on DNA Repair Pathways

The structural similarity of this compound to nicotinamide suggests it may influence DNA repair pathways, particularly those involving Poly (ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of proteins essential for DNA repair, particularly the repair of single-strand breaks (SSBs). nih.govnih.gov

The mechanism of PARP action involves detecting DNA damage and, using NAD+ as a substrate, synthesizing chains of poly (ADP-ribose) (PAR) onto itself and other proteins at the damage site. nih.govyoutube.com This PAR-synthesis acts as a signal to recruit other DNA repair proteins to fix the break. nih.govyoutube.com

PARP inhibitors (PARPi) are a class of anti-cancer drugs that are designed as nicotinamide analogues. nih.govoncoscience.us They function by binding to the catalytic site of PARP, competing with NAD+, and blocking its enzymatic activity. nih.govnih.gov This prevents the synthesis of PAR chains and "traps" the PARP protein on the DNA. nih.gov While normal cells can tolerate this, cancer cells with pre-existing defects in other DNA repair pathways, such as the homologous recombination (HR) pathway (often due to BRCA1/2 mutations), cannot repair the resulting damage. healthbooktimes.org When an unrepaired SSB is encountered during DNA replication, it is converted into a lethal double-strand break, leading to cell death through a concept known as synthetic lethality. nih.govyoutube.com Given that this compound is a nicotinamide derivative, it possesses the core structure necessary to act as a competitive inhibitor of PARP, thereby potentially influencing DNA repair and exerting synthetic lethality in vulnerable cancer cells.

Preclinical in Vitro and in Vivo Mechanistic Investigations

Biochemical Enzyme Inhibition Assays

Biochemical assays have been crucial in identifying the direct molecular targets of 2,6-diaminonicotinamide derivatives. These studies have pinpointed specific kinases within inflammatory signaling cascades as primary targets. Notably, derivatives based on the 4,6-diaminonicotinamide (B1618703) scaffold have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinase 3 (JAK3), enzymes that are critical for immune cell function. mdpi.comresearchgate.netresearcher.lifehanyang.ac.kr

IRAK4 is a key serine/threonine kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, controlling cellular processes like inflammation and apoptosis. hanyang.ac.kr Structure-guided optimization of a nicotinamide (B372718) series led to the identification of potent IRAK4 inhibitors. nih.gov For instance, one such derivative demonstrated significant potency in whole blood assays. nih.gov Similarly, other research efforts have focused on developing diaminonicotinamide derivatives as highly potent and selective IRAK4 inhibitors for autoimmune diseases and cancer. mdpi.comhanyang.ac.kr

JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is essential for signal transduction of cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.govfrontiersin.org This signaling is vital for lymphocyte development, proliferation, and differentiation. frontiersin.org Optimization of 4,6-diaminonicotinamide derivatives has yielded compounds with potent JAK3 inhibitory activity. researchgate.netnih.gov The goal of these modifications has been to develop immunomodulators for conditions like organ transplant rejection by targeting T cell-mediated immune responses. researchgate.netnih.gov

Table 1: Biochemical Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | Assay Type | Result (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Nicotinamide Derivative (Cmpd 12) | IRAK4 | Mouse Whole Blood | 240 nM | nih.gov |

| Nicotinamide Derivative (Cmpd 12) | IRAK4 | Human Whole Blood | 810 nM | nih.gov |

| Diaminonicotinamide Derivative | IRAK4 | Enzymatic Assay | < 50 nM (for CA-4948) | mdpi.com |

| 4,6-diaminonicotinamide Derivative | JAK3 | Enzymatic Assay | Potent Inhibition | researchgate.netnih.gov |

| Irreversible Inhibitor (JAK3-IN-6) | JAK3 | Enzymatic Assay | 0.15 nM | medchemexpress.com |

Cell-Based Functional Assays for Pathway Modulation

To understand the functional consequences of enzyme inhibition in a biological context, cell-based assays are employed. These assays evaluate how this compound derivatives modulate cellular signaling pathways, cytokine production, and immune cell behavior.

The inhibition of IRAK4 and JAK3 by diaminonicotinamide derivatives is expected to suppress the production of pro-inflammatory cytokines. nih.gov Studies using the macrophage-like cell line RAW 264.7 have confirmed this. Upon stimulation with lipopolysaccharide (LPS), these cells produce inflammatory mediators, and treatment with 4,6-diaminonicotinamide derivatives has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net This inhibition of cytokine release substantiates the anti-inflammatory potential of this class of compounds. nih.govnih.gov Similarly, a nicotinamide-based IRAK4 inhibitor was found to suppress IL-6 production in response to a TLR2 agonist. nih.gov

Table 2: Modulation of Cytokine Production by this compound Derivatives

| Compound Class | Cell Line | Stimulus | Cytokine Measured | Effect | Reference(s) |

|---|---|---|---|---|---|

| 4,6-diaminonicotinamide Derivative | RAW 264.7 | LPS | TNF-α, IL-6 | Inhibition | researchgate.net |

| Nicotinamide Derivative (IRAK4 Inhibitor) | Murine Model | LTA (TLR2 agonist) | IL-6 | Inhibition | nih.gov |

| JAK3 Inhibitor (WHI-P154) | Human PBMCs | VZV Lysate | IFN-γ | Inhibition | clinexprheumatol.org |

JAK3 is intrinsically linked to T cell biology, as it transduces signals from cytokines like IL-2 that are essential for T cell proliferation and activation. researchgate.net Therefore, inhibitors targeting JAK3 are potent suppressors of T cell responses. In vitro studies have demonstrated that JAK3 inhibitors suppress the proliferation of T cells stimulated with IL-2. researchgate.net Furthermore, JAK inhibitors can reduce the number of activated, IFN-γ-producing CD4+ and CD8+ T cells. clinexprheumatol.org For example, the JAK3 inhibitor WHI-P154 was shown to suppress active Th1 cells (IFN-γ+ CD4+ CD69+) in a dose-dependent manner. clinexprheumatol.org These assays, often utilizing dye dilution methods like CFSE, provide quantitative measures of the anti-proliferative effects of these compounds on lymphocytes. tums.ac.irnih.gov

The JAK/STAT pathway plays a pivotal role in directing the differentiation of immune cells, particularly T helper (Th) cells, into various functional subsets (e.g., Th1, Th2, Th17). clinexprheumatol.org By inhibiting JAKs, diaminonicotinamide derivatives can influence this process. For instance, the JAK inhibitor tofacitinib (B832) has been shown to impair the differentiation of naive CD4+ T cells into the pro-inflammatory Th1 subset. clinexprheumatol.org This is often assessed by measuring the expression of key transcription factors, such as T-bet for Th1 cells, and changes in cell surface markers. clinexprheumatol.org Research has also shown that inhibiting JAK3 can lead to an increase in the expression of T cell exhaustion markers like PD-1, suggesting a mechanism for dampening chronic immune responses. nih.gov

Effects on T Cell Proliferation and Activation

Mechanistic In Vivo Studies in Relevant Animal Models

To confirm the therapeutic relevance of the in vitro findings, this compound derivatives have been evaluated in animal models of human diseases, such as organ transplant rejection and autoimmune conditions. researchgate.netlidsen.comtermedia.pl

One significant finding involves the use of a 4,6-diaminonicotinamide derivative in a rat heterotopic cardiac transplantation model. researchgate.netresearchgate.netnih.gov In this model, which studies T cell-mediated allograft rejection, oral administration of the compound was effective in prolonging the survival of the transplanted graft. researchgate.netresearchgate.net In another study, a nicotinamide-based IRAK4 inhibitor demonstrated efficacy in a mouse model of psoriasis, a TLR7-driven inflammatory skin disease. nih.gov

Pharmacodynamic (PD) biomarkers are used in vivo to provide evidence of target engagement and to understand the molecular mechanisms underlying the observed therapeutic effects. nih.gov For inhibitors of the JAK/STAT or IRAK4 pathways, these markers often include the phosphorylation status of downstream signaling proteins (e.g., STATs) and levels of inflammatory cytokines or specific immune cell populations in blood or tissue. nih.govscienceopen.com

In vivo studies with a nicotinamide IRAK4 inhibitor showed a dose-dependent inhibition of IL-6 production in mice challenged with a bacterial component. nih.gov Studies with JAK inhibitors have demonstrated the ability to suppress STAT phosphorylation in vivo. frontiersin.orgnih.govoncotarget.com For example, treatment with a JAK1/3 inhibitor in a mouse model of alopecia areata led to a reduction in pathogenic T cells and immune cell infiltration in the skin, providing a clear pharmacodynamic readout of its immunomodulatory activity. nih.gov

Table 3: In Vivo Pharmacodynamic Biomarker Analysis of Nicotinamide Derivatives

| Compound Class | Animal Model | Biomarker | Effect | Reference(s) |

|---|---|---|---|---|

| Nicotinamide Derivative (IRAK4 Inhibitor) | Mouse (LTA-induced inflammation) | Plasma IL-6 | Inhibition | nih.gov |

| 4,6-diaminonicotinamide Derivative (JAK3 Inhibitor) | Rat (Cardiac Transplant) | Graft Survival | Prolonged | researchgate.netresearchgate.net |

| Nicotinamide Derivative (IRAK4 Inhibitor) | Mouse (Psoriasis Model) | Disease Efficacy | Improvement | nih.gov |

| JAK1/3 Inhibitor (Ifidancitinib) | Mouse (Alopecia Areata) | Skin-infiltrating T cells | Reduction | nih.gov |

| JAK1/3 Inhibitor (Ifidancitinib) | Mouse (Alopecia Areata) | T cell exhaustion markers (e.g., PD-1) | Increased expression | nih.gov |

Assessment of Target Engagement in Tissues

No studies were identified that assess the direct binding or engagement of this compound with specific protein targets in tissue samples. Methodologies for such assessments, like the Cellular Thermal Shift Assay (CETSA) or specialized mass spectrometry techniques, are established for quantifying drug-target interactions in preclinical and clinical settings, but their application to this specific compound has not been published. nih.govresearchgate.netdiscoverx.com

Identification and Profiling of Metabolites in Biological Systems

There is no available information detailing the metabolic fate of this compound in any biological system. Studies involving the incubation of the compound with liver microsomes or hepatocytes to identify and quantify metabolites have not been reported. pharmaron.com Therefore, its metabolic pathways, including potential phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions, remain uncharacterized.

Analysis of Cellular Responses in Preclinical Models

No research detailing the specific cellular responses to this compound in preclinical models was found. Consequently, there is no data on its effects on cellular signaling pathways, cell proliferation, apoptosis, or other functional cellular outcomes.

Due to the lack of specific data for this compound, no data tables can be generated.

Role and Implications in Fundamental Cellular and Metabolic Processes

Interplay with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

There is no available scientific literature detailing the interaction between 2,6-Diaminonicotinamide and the metabolic pathways of NAD+, a critical coenzyme in cellular redox reactions and energy metabolism. Research has not yet explored whether this compound acts as a precursor, an inhibitor, or has any other modulatory effect on the enzymes involved in NAD+ biosynthesis or degradation.

Effects on Cellular Senescence and Longevity Pathways

Cellular senescence is a state of irreversible cell cycle arrest implicated in aging and age-related diseases. Longevity pathways, such as those involving sirtuins and AMP-activated protein kinase (AMPK), are central to the aging process. Currently, there are no published studies that investigate or establish a link between this compound and the induction or inhibition of cellular senescence, nor its effects on recognized longevity pathways.

Regulation of Gene Expression and Transcriptional Changes

The regulation of gene expression is a fundamental process controlling cellular function. While related compounds have been studied for their effects on signaling pathways that influence gene transcription, there is no specific data describing how this compound might alter gene expression or induce transcriptional changes in cells.

Future Research Directions and Therapeutic Potential of 2,6 Diaminonicotinamide

Exploration of Novel Kinase Targets

Research has primarily focused on a few key kinase targets for diaminonicotinamide-based compounds. Derivatives of 4,6-diaminonicotinamide (B1618703) have been designed and evaluated as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinase 3 (JAK3). nih.govnih.govnih.gov IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it an attractive target for autoimmune diseases like rheumatoid arthritis. nih.govnih.gov Similarly, JAK3's specific expression in hematopoietic cells and its role in T-cell development make it a prime target for developing immunomodulators to prevent organ transplant rejection. nih.govresearchgate.net